molecular formula C12H10N2O3 B8608537 2-(2-Nitroanilino)phenol CAS No. 54381-11-2

2-(2-Nitroanilino)phenol

Cat. No. B8608537
Key on ui cas rn: 54381-11-2
M. Wt: 230.22 g/mol
InChI Key: XRXKXMZZICZXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05200422

Procedure details

N-(5-chloro-2-hydroxyphenyl)-2,4-dinitroaniline from N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([OH:21])=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([N+]([O-])=O)=[CH:11][C:10]=2[N+:18]([O-:20])=[O:19])[CH:7]=1.[N+](C1C=C([N+]([O-])=O)C=CC=1N1C2C=C(Cl)C=CC=2OC1=O)([O-])=O>>[OH:21][C:5]1[CH:4]=[CH:3][CH:2]=[CH:7][C:6]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Step Two
Name
N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])N1C(OC2=C1C=C(C=C2)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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